molecular formula C7H3ClN2O4 B1606978 2(3h)-Benzoxazolone, 5-chloro-6-nitro- CAS No. 27087-06-5

2(3h)-Benzoxazolone, 5-chloro-6-nitro-

Cat. No. B1606978
Key on ui cas rn: 27087-06-5
M. Wt: 214.56 g/mol
InChI Key: UXRRICZTIWOWDF-UHFFFAOYSA-N
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Patent
US06515176B1

Procedure details

In a 250-ml flask, place 17.0 g (0.1 m) of chlorzoxazone (1b; X=Cl), 50 ml of acetic acid, and 0.14 g of sodium nitrite. Warm and stir the slurry to 50° C. Add 11.3 g (0.125 m) of concentrated nitric acid (70%) and stir the mixture at 55°-63° C. for 5 hrs. Add 100 ml of hot water, cool to room temperature and let it stand overnight. Collect solid, wash with water, and dry in air to give 18.7 g (87%) of 5-chloro-6-nitro-benzoxazol-2-one (2b; X=Cl) as pale yellow solids.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
11.3 g
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]2[NH:8][C:9]([O:11][C:3]=2[CH:2]=1)=[O:10].C(O)(=O)C.[N+:16]([O-])([OH:18])=[O:17]>N([O-])=O.[Na+].O>[Cl:7][C:6]1[C:1]([N+:16]([O-:18])=[O:17])=[CH:2][C:3]2[O:11][C:9](=[O:10])[NH:8][C:4]=2[CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C1=CC2=C(C=C1Cl)NC(=O)O2
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
11.3 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
0.14 g
Type
catalyst
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir the slurry to 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm
STIRRING
Type
STIRRING
Details
stir the mixture at 55°-63° C. for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to room temperature
CUSTOM
Type
CUSTOM
Details
Collect solid
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry in air

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=CC2=C(NC(O2)=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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